
5-Isocyanato-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isocyanato-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The isocyanate functional group (-N=C=O) attached to the benzothiazole ring makes this compound particularly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Isocyanato-1,3-benzothiazole can be synthesized through several methods. One common method involves the reaction of 5-amino-1,3-benzothiazole with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
5-Amino-1,3-benzothiazole+Phosgene→this compound+Hydrogen chloride
This reaction requires careful handling of phosgene, a toxic and hazardous reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer alternatives to phosgene, such as triphosgene or diphosgene. These reagents can generate phosgene in situ, reducing the risks associated with handling the gas directly. The process is typically carried out in large reactors with appropriate safety measures to handle the toxic intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isocyanato-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Dienes: Participate in cycloaddition reactions under thermal or catalytic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
5-Isocyanato-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 5-isocyanato-1,3-benzothiazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. In biological systems, this reactivity can be harnessed to modify proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1,3-benzothiazole: The precursor to 5-isocyanato-1,3-benzothiazole, containing an amino group instead of an isocyanate group.
5-Chloro-1,3-benzothiazole: Contains a chlorine atom instead of an isocyanate group, exhibiting different reactivity and applications.
5-Methyl-1,3-benzothiazole: Contains a methyl group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds and materials, distinguishing it from other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C8H4N2OS |
|---|---|
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
5-isocyanato-1,3-benzothiazole |
InChI |
InChI=1S/C8H4N2OS/c11-4-9-6-1-2-8-7(3-6)10-5-12-8/h1-3,5H |
InChI-Schlüssel |
UQHFZHMZEOZMRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=C=O)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


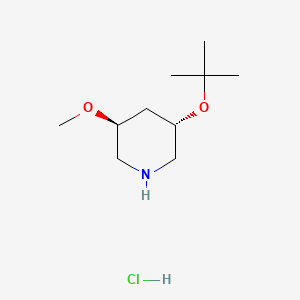
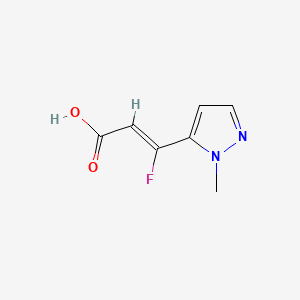
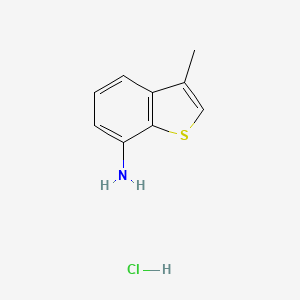
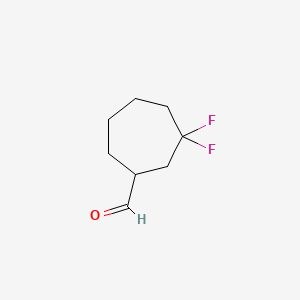
![1-[(Difluoromethyl)sulfanyl]-2-isocyanatobenzene](/img/structure/B13499294.png)
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)
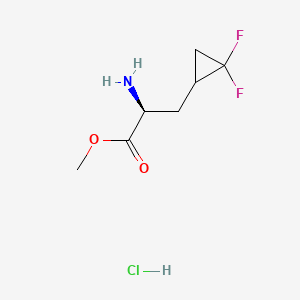

![2-Thiaspiro[3.3]heptan-6-ol](/img/structure/B13499319.png)

![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)
![7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13499331.png)

